
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acétamide est un composé organique complexe caractérisé par sa structure unique, qui comprend plusieurs groupes benzyloxy et un cycle tétrahydropyranique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acétamide implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Les étapes clés comprennent la formation du cycle tétrahydropyranique et l’introduction de groupes benzyloxy. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse afin d’assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de techniques de pointe telles que les réacteurs à flux continu et les systèmes de synthèse automatisés pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acétamide peut subir divers types de réactions chimiques, notamment :
Oxydation : Les groupes benzyloxy peuvent être oxydés pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction : Le composé peut être réduit pour éliminer les groupes fonctionnels contenant de l’oxygène.
Substitution : Les groupes benzyloxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH jouent un rôle important dans la détermination du résultat de ces réactions.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation des groupes benzyloxy peut donner des dérivés de benzaldéhyde ou d’acide benzoïque.
Applications de recherche scientifique
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acétamide a un large éventail d’applications dans la recherche scientifique :
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé peut avoir un potentiel en tant que sonde biochimique ou en tant que précurseur de molécules biologiquement actives.
Médecine : La recherche sur ses propriétés pharmacologiques pourrait conduire au développement de nouveaux agents thérapeutiques.
Industrie : Il peut être utilisé dans la production de produits chimiques spécialisés ou comme intermédiaire dans la synthèse d’autres composés d’intérêt industriel.
Applications De Recherche Scientifique
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
Le mécanisme d’action de N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes benzyloxy et le cycle tétrahydropyranique jouent un rôle crucial dans sa liaison aux molécules cibles, influençant son activité biologique. Des études détaillées sur ses interactions moléculaires et ses voies sont essentielles pour comprendre pleinement son mécanisme d’action.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d’autres dérivés de tétrahydropyranne substitués par des benzyloxy et des molécules contenant de l’acétamide. Voici des exemples :
- 4,5-Bis(benzyloxy)-2-nitrobenzoate
- 4,5-Bis(benzyloxy)-3-(benzyloxymethyl)-2-oxa-bicyclo[4.1.0]heptane-7-carboxylate de méthyle
Unicité
N-(4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-oxotetrahydro-2H-pyran-3-yl)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de son potentiel pour diverses réactions chimiques. Sa structure permet un large éventail de modifications, ce qui en fait un composé polyvalent pour diverses applications en recherche scientifique.
Propriétés
Formule moléculaire |
C29H31NO6 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
N-[2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31) |
Clé InChI |
AYYVTZOWKSEYAH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)
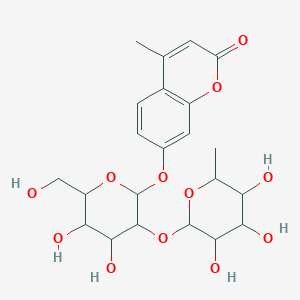

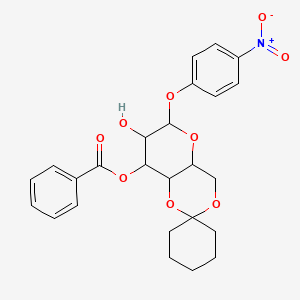
![(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate](/img/structure/B12324707.png)
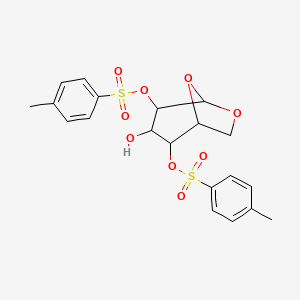
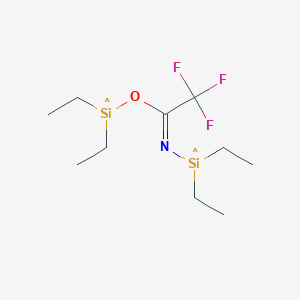

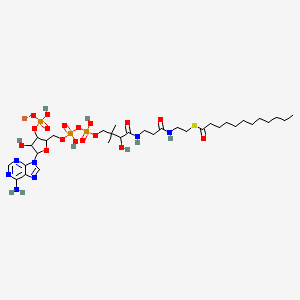
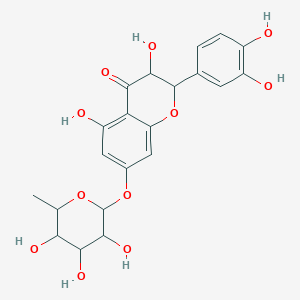
![Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)

![5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline](/img/structure/B12324750.png)

